N-(4-acetylphenyl)-2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide
Description
This compound features a complex heterocyclic core comprising fused pyrazolo-triazolo-pyrazine rings. Key structural attributes include:
- 4-Chlorophenyl substituent: Enhances lipophilicity and may influence target binding via halogen interactions.
- 3-Oxopyrazolo-triazolo-pyrazine scaffold: A rigid bicyclic system common in kinase inhibitors and antimicrobial agents .
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs suggest applications in enzyme inhibition or antimicrobial activity.
Properties
CAS No. |
1207004-03-2 |
|---|---|
Molecular Formula |
C23H17ClN6O3 |
Molecular Weight |
460.88 |
IUPAC Name |
N-(4-acetylphenyl)-2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C23H17ClN6O3/c1-14(31)15-4-8-18(9-5-15)25-21(32)13-30-23(33)28-10-11-29-20(22(28)27-30)12-19(26-29)16-2-6-17(24)7-3-16/h2-12H,13H2,1H3,(H,25,32) |
InChI Key |
RWWMUXKGBXROMG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine structure, followed by the introduction of the acetylphenyl and chlorophenyl groups through various substitution reactions. Common reagents used in these steps include acetic anhydride, chlorobenzene, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional ketone or carboxyl groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Anticancer Potential
N-(4-acetylphenyl)-2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide has been included in screening libraries for anticancer compounds . Its structural characteristics suggest potential interactions with biological targets relevant to cancer treatment. Preliminary studies indicate that compounds within this class may exhibit cytotoxic effects against various cancer cell lines.
Neuroprotective Properties
Research indicates that derivatives of pyrazolo[1,5-a]triazoles can act as inhibitors of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease . The incorporation of specific functional groups in this compound may enhance its efficacy as a multitarget anti-Alzheimer's agent.
Enzyme Inhibition Studies
The compound's ability to inhibit enzymes involved in neurotransmission makes it a candidate for further biochemical assays. Studies have shown that related compounds can selectively inhibit AChE and butyrylcholinesterase (BChE), which are vital for managing cholinergic signaling in the nervous system . The mechanism of action for such compounds often involves competitive inhibition at the active site of these enzymes.
Antioxidant Activity
Compounds similar to this compound have demonstrated antioxidant properties in various assays. This activity is essential for protecting cells from oxidative stress-related damage, which is implicated in numerous diseases .
Synthetic Pathways and Reaction Mechanisms
The synthesis of this compound involves several key reactions:
- Reagents : Sodium hydride and dimethylformamide are commonly used to facilitate the reaction.
- Analytical Techniques : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor the synthesis process and ensure purity .
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Research Findings and Implications
- Antimicrobial Potential: Analogous pyrazole-quinazoline hybrids () demonstrate inhibitory effects on plant pathogens (e.g., Fusarium graminearum), suggesting the target compound’s 4-chlorophenyl group could confer similar bioactivity .
- Thermal Stability : The high melting points of analogs like Compound 12 (260–263°C) suggest the target compound may exhibit robust thermal stability, advantageous for formulation .
Biological Activity
N-(4-acetylphenyl)-2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula: C₁₈H₁₅ClN₄O₂
- Molecular Weight: 364.80 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the triazole and pyrazole moieties suggests potential interactions with proteins involved in cancer progression and inflammation.
Biological Activities
-
Anticancer Activity
- Recent studies have highlighted the compound's potential in inhibiting cancer cell proliferation. For instance, a related class of compounds demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC₅₀ values for these compounds ranged from 6.2 μM to 43.4 μM depending on the specific structure and substituents present .
- Anti-inflammatory Effects
-
Antimicrobial Activity
- Preliminary screening indicates that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. Compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess such activity .
Case Study 1: Anticancer Efficacy
A study investigated a series of pyrazolo[1,5-a][1,2,4]triazoles for their anticancer properties. The results indicated that modifications at the 9-position significantly enhanced cytotoxicity against MCF-7 cells compared to unmodified compounds. The study concluded that structural optimization could lead to more potent anticancer agents.
Case Study 2: Anti-inflammatory Potential
In an experimental model of inflammation induced by lipopolysaccharides (LPS), compounds structurally related to this compound were shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), highlighting their potential as anti-inflammatory agents.
Data Summary
Q & A
Q. What are the critical steps in synthesizing N-(4-acetylphenyl)-2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide, and how are reaction conditions optimized?
- Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazolo-triazolo-pyrazine core via condensation reactions. Substitutions introduce the 4-chlorophenyl and 4-acetylphenyl groups. Key steps include:
- Core Formation: Cyclocondensation of hydrazine derivatives with diketones under reflux in ethanol .
- Substitution Reactions: Use of nucleophilic aromatic substitution (SNAr) or Suzuki coupling for aryl group introduction, requiring catalysts like Pd(PPh₃)₄ and controlled temperatures (60–80°C) .
- Acetamide Linkage: Coupling via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF .
Optimization focuses on solvent choice (e.g., DMSO for polar intermediates), inert atmospheres to prevent oxidation, and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., acetylphenyl protons at δ 2.5–2.7 ppm) .
- High-Resolution Mass Spectrometry (HR-MS): To confirm molecular weight (e.g., [M+H]+ expected for C₂₄H₁₈ClN₇O₃: 512.10) .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .
Q. What are the primary pharmacological targets hypothesized for this compound based on structural analogs?
- Answer: Structural analogs (e.g., triazolo-pyrazines with 4-chlorophenyl groups) suggest activity against:
- Kinase Inhibitors: EGFR or VEGFR2, due to ATP-binding site interactions .
- Neurological Targets: GABAₐ receptors, inferred from piperazine-containing analogs modulating ion channels .
Preliminary docking studies recommend testing in kinase inhibition assays (e.g., ADP-Glo™) and electrophysiology models .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Answer: SAR strategies include:
- Substituent Variation: Replace 4-chlorophenyl with electron-withdrawing (e.g., -CF₃) or donating groups (-OCH₃) to modulate target binding .
- Scaffold Hybridization: Fuse with pyrimidine or quinazolinone moieties to enhance solubility (Table 1) .
Table 1: Analog Activity Comparison
| Substituent | IC₅₀ (Kinase Inhibition) | Solubility (µg/mL) |
|---|---|---|
| 4-Cl | 0.45 µM | 12.3 |
| 4-OCH₃ | 1.2 µM | 28.7 |
| 4-CF₃ | 0.32 µM | 8.9 |
| Data from in vitro assays of triazolo-pyrazine analogs . |
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound class?
- Answer: Discrepancies (e.g., variable IC₅₀ values in kinase assays) are addressed via:
- Standardized Assay Conditions: Fixed ATP concentrations (e.g., 10 µM) and cell lines (HEK293 for uniformity) .
- Metabolic Stability Testing: Microsomal assays (human/rat liver microsomes) to identify rapid degradation as a confounding factor .
- Orthogonal Validation: Cross-check activity using SPR (surface plasmon resonance) for direct target engagement .
Q. What methodologies are recommended for assessing in vivo efficacy and pharmacokinetics?
- Answer:
- Pharmacokinetic Profiling:
- ADME: Oral bioavailability assessed in rodent models (plasma concentration via LC-MS/MS over 24h) .
- BBB Penetration: Brain-to-plasma ratio measurement after IV administration .
- Efficacy Models:
- Xenograft Studies: Subcutaneous tumor models (e.g., HCT-116 colorectal) with biweekly dosing (50 mg/kg) .
- Behavioral Assays: Rotarod tests for CNS activity in neurological disorder models .
Methodological Challenges and Solutions
Q. How can researchers overcome low yields in the final amidation step of the synthesis?
- Answer: Low yields (<40%) often arise from steric hindrance at the acetamide linkage. Solutions include:
- Coupling Reagent Optimization: Switch from EDC/HOBt to T3P® (propanephosphonic acid anhydride) for higher efficiency .
- Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 12h) and improve homogeneity .
Q. What strategies validate the compound’s stability under physiological conditions?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
